(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
Overview
Description
“(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 869564-40-9 . It has a molecular weight of 257.29 . The compound is colorless to white to yellow in appearance and can exist in the form of powder, crystals, or liquid .
Molecular Structure Analysis
The IUPAC name of the compound is 1-tert-butyl 2-methyl 5-oxo-1,2-piperidinedicarboxylate . The InChI code is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The physical form of the compound can be a colorless to white to yellow powder, crystals, or liquid .Scientific Research Applications
Synthesis and Characterization
- (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors. A study by Chen Xin-zhi (2011) proposed an efficient approach for its synthesis, highlighting its significance in industrial-scale applications.
- A similar compound, tert-butyl 4-oxopiperidine-1-carboxylate, was used in the synthesis of Schiff base compounds, characterized by various spectroscopic methods and X-ray crystallography, as explored by Çolak et al. (2021).
Chemical Reactions and Derivatives
- The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, as studied by Moskalenko & Boev (2014), led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives.
- A study by Boev et al. (2015) demonstrated the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, indicating the versatility of this compound in chemical synthesis.
Structural and Molecular Studies
- X-ray studies revealed interesting structural aspects of similar compounds, as shown by Didierjean et al. (2004). Their findings contribute to the understanding of molecular packing and interactions in such compounds.
- The structural study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate enolic forms by Fernández et al. (1993) provided insights into keto-enol tautomerism and configurational isomerism, which are crucial in the study of similar compounds.
Applications in Synthesis of Pharmaceuticals and Complex Molecules
- The compound's derivatives have been used in the synthesis of antibacterial agents and complex molecules, such as in the study by Bouzard et al. (1992) on fluoronaphthyridines, and Eggen et al. (2000) on the total synthesis of cryptophycin-24.
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLFGKYCFXSEA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717898 | |
Record name | 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate | |
CAS RN |
915976-31-7 | |
Record name | 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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